REACTION_CXSMILES
|
CN(C)C=[N:4][C:5]1[N:10]([CH2:11][CH3:12])[C:9](=[O:13])[N:8]([CH2:14][CH2:15][CH3:16])[C:7](=[O:17])[CH:6]=1>CO.N>[NH2:4][C:5]1[N:10]([CH2:11][CH3:12])[C:9](=[O:13])[N:8]([CH2:14][CH2:15][CH3:16])[C:7](=[O:17])[CH:6]=1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 72 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvent was then removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue purified by chromatography on a silica gel column
|
Type
|
WASH
|
Details
|
eluting with a mixture of dichloromethane/methanol (15/1)
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(N(C(N1CC)=O)CCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |